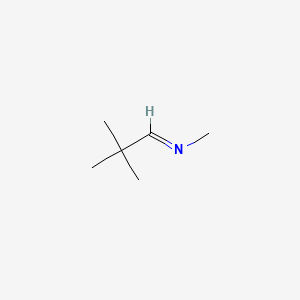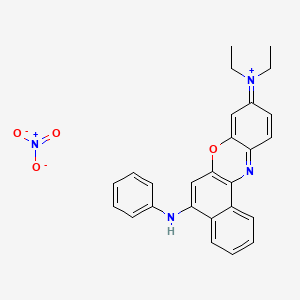
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of phenoxazines, which are known for their chromophoric properties, making them useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate typically involves the condensation of aniline derivatives with appropriate phenoxazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the reagents used.
Scientific Research Applications
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its chromophoric properties.
Biology: Employed as a fluorescent probe for cell imaging and labeling.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate involves its interaction with biological molecules, leading to changes in their fluorescence properties. This compound can bind to specific cellular components, allowing it to be used as a fluorescent probe. Its antifungal and antimicrobial activities are attributed to its ability to disrupt cellular membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides: Known for their antifungal and fluorescent properties.
Nile Blue derivatives: Used as fluorescent dyes and probes in biological research.
Uniqueness
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate stands out due to its unique combination of chromophoric properties and biological activities. Its ability to act as both a dye and a bioactive compound makes it versatile for various applications in research and industry.
Properties
CAS No. |
20816-95-9 |
|---|---|
Molecular Formula |
C26H24N4O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(5-anilinobenzo[a]phenoxazin-9-ylidene)-diethylazanium;nitrate |
InChI |
InChI=1S/C26H23N3O.NO3/c1-3-29(4-2)19-14-15-22-24(16-19)30-25-17-23(27-18-10-6-5-7-11-18)20-12-8-9-13-21(20)26(25)28-22;2-1(3)4/h5-17H,3-4H2,1-2H3;/q;-1/p+1 |
InChI Key |
UKLGRWPGDFQNLT-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC5=CC=CC=C5)OC2=C1)CC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



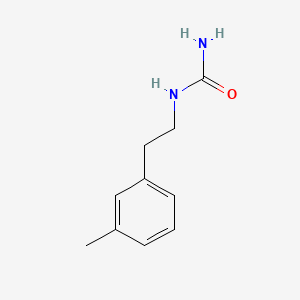
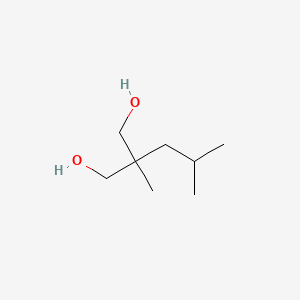
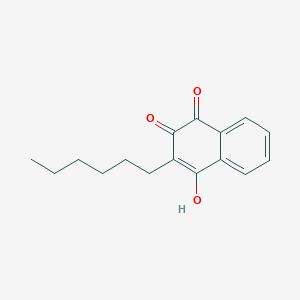
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
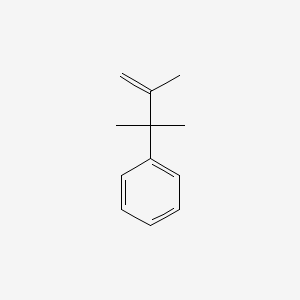
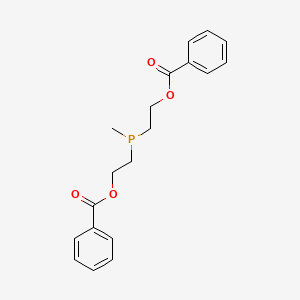
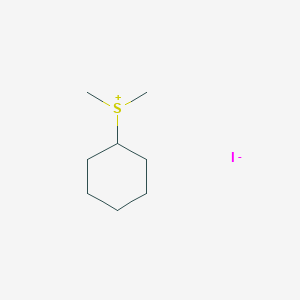
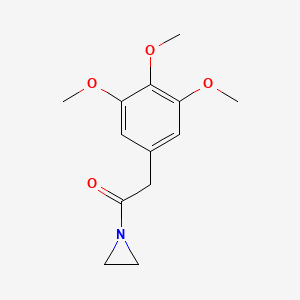

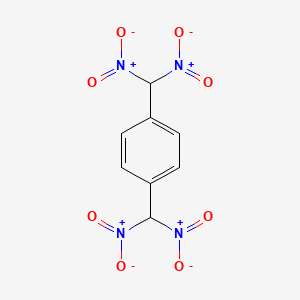

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
